molecular formula C23H28O4 B3053250 Benzene, 1,1'-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]- CAS No. 52411-04-8

Benzene, 1,1'-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]-

Cat. No.: B3053250
CAS No.: 52411-04-8
M. Wt: 368.5 g/mol
InChI Key: BEWFATAMCWSJRR-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]-: is an organic compound with a complex structure It is characterized by the presence of benzene rings connected through a central isopropylidene group, with additional ethoxy and ethenyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]- typically involves the reaction of bisphenol A with ethylene oxide and vinyl ether under controlled conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. The process involves the same reactants and catalysts but is optimized for large-scale production. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1,1’-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions result in the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This process converts the ethenyloxy groups into ethoxy groups, altering the compound’s properties.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid. These reactions introduce nitro or sulfonic acid groups into the benzene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium, temperature range of 25-50°C.

    Reduction: Hydrogen gas, palladium catalyst, temperature range of 20-40°C, pressure of 1-5 atm.

    Substitution: Nitric acid, sulfuric acid, temperature range of 0-25°C.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Ethoxy-substituted derivatives.

    Substitution: Nitro-substituted, sulfonic acid-substituted derivatives.

Scientific Research Applications

Chemistry: Benzene, 1,1’-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]- is used as a precursor in the synthesis of advanced polymers and resins. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties.

Biology: In biological research, this compound is used as a model molecule to study the interactions between aromatic compounds and biological macromolecules. It helps in understanding the binding mechanisms and effects of aromatic compounds on proteins and nucleic acids.

Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It can be used to enhance the solubility and bioavailability of poorly soluble drugs.

Industry: In the industrial sector, Benzene, 1,1’-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]- is used in the production of high-performance coatings and adhesives. Its chemical stability and reactivity make it suitable for applications requiring durable and resistant materials.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]- involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. In drug delivery systems, it acts as a carrier molecule, enhancing the solubility and stability of the drugs it encapsulates.

Comparison with Similar Compounds

    Benzene, 1,1’-(1-methylethylidene)bis[4-methoxy-]: This compound has methoxy groups instead of ethenyloxy groups, resulting in different chemical properties and reactivity.

    Benzene, 1,1’-(1-methylethylidene)bis[4-ethoxy-]: Similar structure but with ethoxy groups, leading to variations in its applications and interactions.

Uniqueness: Benzene, 1,1’-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]- is unique due to the presence of both ethoxy and ethenyloxy groups, which confer distinct chemical properties. These groups enhance its reactivity and make it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

1-(2-ethenoxyethoxy)-4-[2-[4-(2-ethenoxyethoxy)phenyl]propan-2-yl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c1-5-24-15-17-26-21-11-7-19(8-12-21)23(3,4)20-9-13-22(14-10-20)27-18-16-25-6-2/h5-14H,1-2,15-18H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWFATAMCWSJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCCOC=C)C2=CC=C(C=C2)OCCOC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554210
Record name 1,1'-(Propane-2,2-diyl)bis{4-[2-(ethenyloxy)ethoxy]benzene}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52411-04-8
Record name 1,1'-(Propane-2,2-diyl)bis{4-[2-(ethenyloxy)ethoxy]benzene}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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